molecular formula C13H24O2 B3048450 Undecylglyoxal CAS No. 16979-04-7

Undecylglyoxal

Cat. No.: B3048450
CAS No.: 16979-04-7
M. Wt: 212.33 g/mol
InChI Key: DVAOZVRRSPDKOH-UHFFFAOYSA-N
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Description

Undecylglyoxal is an organic compound characterized by the presence of an aldehyde group and a long alkyl chain

Scientific Research Applications

Undecylglyoxal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential interactions with biological molecules, particularly proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its reactivity with biomolecules.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.

Safety and Hazards

Glyoxal can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is also suspected of causing genetic defects . The safety and hazards of Undecylglyoxal are likely to be similar but are not specifically documented.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecylglyoxal can be synthesized through several methods. One common approach involves the oxidation of undecyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically takes place under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation to the corresponding carboxylic acid.

Industrial Production Methods

In an industrial setting, this compound can be produced via the oxidation of undecyl alcohol using catalytic processes. These processes often employ metal catalysts such as silver or copper to facilitate the oxidation reaction. The reaction is carried out in large-scale reactors under optimized conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Undecylglyoxal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products Formed

    Oxidation: Undecanoic acid.

    Reduction: Undecyl alcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of undecylglyoxal involves its reactivity with nucleophilic sites in biomolecules. The aldehyde group can form covalent bonds with amino groups in proteins or nucleic acids, leading to the formation of advanced glycation end products (AGEs). These interactions can affect the structure and function of the biomolecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Undecylglyoxal can be compared with other similar compounds such as:

    Methylglyoxal: A smaller dicarbonyl compound that also forms AGEs and is studied for its role in diabetes and other diseases.

    Glyoxal: Another dicarbonyl compound with similar reactivity but a shorter alkyl chain.

    Glycolaldehyde: A related compound with a similar aldehyde group but different reactivity due to its shorter chain length.

This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This uniqueness makes it valuable for specific applications where longer alkyl chains are advantageous.

Properties

IUPAC Name

2-oxotridecanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAOZVRRSPDKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168746
Record name Tridecanal, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16979-04-7
Record name Tridecanal, 2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016979047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecanal, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Undecylglyoxal
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Undecylglyoxal
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Undecylglyoxal
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Undecylglyoxal
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Undecylglyoxal
Reactant of Route 6
Undecylglyoxal

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